

An In-depth Technical Guide to the Monoclinic Crystal System of Azurite

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Azurite

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Authored for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the monoclinic crystal system of **azurite**, $\text{Cu}_3(\text{CO}_3)_2(\text{OH})_2$. It details the mineral's crystallographic, physical, and optical properties, outlines the experimental protocols for its characterization, and presents logical and experimental workflows through structured diagrams.

Introduction to Azurite

Azurite is a secondary copper mineral renowned for its deep "azure" blue color.^[1] It is a basic copper carbonate with the chemical formula $\text{Cu}_3(\text{CO}_3)_2(\text{OH})_2$.^{[1][2]} Formed in the oxidized zones of copper ore deposits, it is frequently found in association with malachite, another copper carbonate mineral.^[1] **Azurite** crystallizes in the monoclinic system, a crystal system characterized by three unequal axes with one oblique intersection.^[1] Understanding the precise crystal structure of minerals like **azurite** is crucial for materials science, geology, and could offer insights for professionals in drug development, particularly in understanding biomineralization and designing novel crystalline structures.

Quantitative Data Summary

The following tables summarize the key quantitative data for **azurite**, compiled from various crystallographic studies.

Table 1: General and Crystallographic Properties

Property	Value	Source(s)
Chemical Formula	$\text{Cu}_3(\text{CO}_3)_2(\text{OH})_2$	[1][2]
Crystal System	Monoclinic	[1]
Crystal Class	Prismatic (2/m)	[1]
Space Group	$P2_1/c$ (or $P2_1/a$)	[1][3][4]
Unit Cell Parameters	$a \approx 5.01 \text{ \AA}$	
$b \approx 5.85 \text{ \AA}$	[1]	
$c \approx 10.35 \text{ \AA}$	[1]	
$\beta \approx 92.4^\circ$		
Formula Units (Z)	2	[1][3]

Note: The space group is often reported as $P2_1/c$, but $P2_1/a$ is an equivalent description representing a different choice of unit cell axes. Some advanced studies using neutron diffraction have also explored refinements in the lower symmetry space group $P2_1$. [5][4]

Table 2: Physical and Optical Properties

Property	Value	Source(s)
Mohs Hardness	3.5 - 4.0	[1]
Specific Gravity	3.77 - 3.9 g/cm ³	[1]
Cleavage	Perfect on {011}, Fair on {100}	[1]
Fracture	Conchoidal	
Luster	Vitreous (glassy)	[1]
Streak	Light blue	[1]
Optical Properties	Biaxial (+)	[1]
Refractive Indices	$n_{\alpha} = 1.730$	[1]
	$n_{\beta} = 1.758$	[1]
	$n_{\gamma} = 1.838$	
Birefringence (δ)	0.108	[1]
Pleochroism	Visible in shades of blue	[1]

Experimental Protocols

The determination of **azurite**'s crystal structure is primarily accomplished through X-ray diffraction (XRD) techniques. Below are detailed methodologies for both powder and single-crystal XRD analysis.

Protocol for Powder X-ray Diffraction (PXRD)

Powder XRD is a rapid technique used for phase identification and the determination of unit cell parameters of a crystalline material.[6]

- Sample Preparation:
 - Select a pure **azurite** sample.
 - Grind the sample to a fine, homogeneous powder (typically <10 μm particle size) using an agate mortar and pestle or a micronizing mill.[7] This ensures a random orientation of

crystallites.

- Mount the powder onto a sample holder. This can be a zero-background holder (e.g., single crystal silicon) or a standard glass slide with a cavity. Ensure the sample surface is flat and level with the holder's surface.
- Data Collection:
 - Place the sample holder into a powder diffractometer.
 - Use a standard X-ray source, typically Copper (Cu K α radiation, $\lambda \approx 1.5418 \text{ \AA}$).
 - Set the instrument parameters. A typical scan might involve:
 - Voltage and Current: 40 kV and 35-40 mA.
 - Scan Range (2θ): 5° to 80° .
 - Step Size: 0.01° to 0.02° 2θ .
 - Time per Step: 1-10 seconds, depending on desired signal-to-noise ratio.
 - Initiate the scan. The goniometer rotates the sample at an angle θ while the detector rotates at 2θ , collecting the intensity of diffracted X-rays at each step.[6]
- Data Analysis:
 - The output is a diffractogram plotting intensity versus 2θ .
 - Phase Identification: Compare the experimental diffraction pattern (specifically the d-spacings and relative intensities of the peaks) against a standard database like the Powder Diffraction File (PDF) from the International Centre for Diffraction Data (ICDD) to confirm the material is **azurite**.
 - Unit Cell Refinement: Use software (e.g., GSAS, FullProf, TOPAS) to perform a Le Bail fit or Rietveld refinement.[8][9] This process involves fitting a calculated diffraction pattern to the experimental data by refining parameters such as the unit cell dimensions (a, b, c, β), peak shape, and background.[8]

Protocol for Single-Crystal X-ray Diffraction

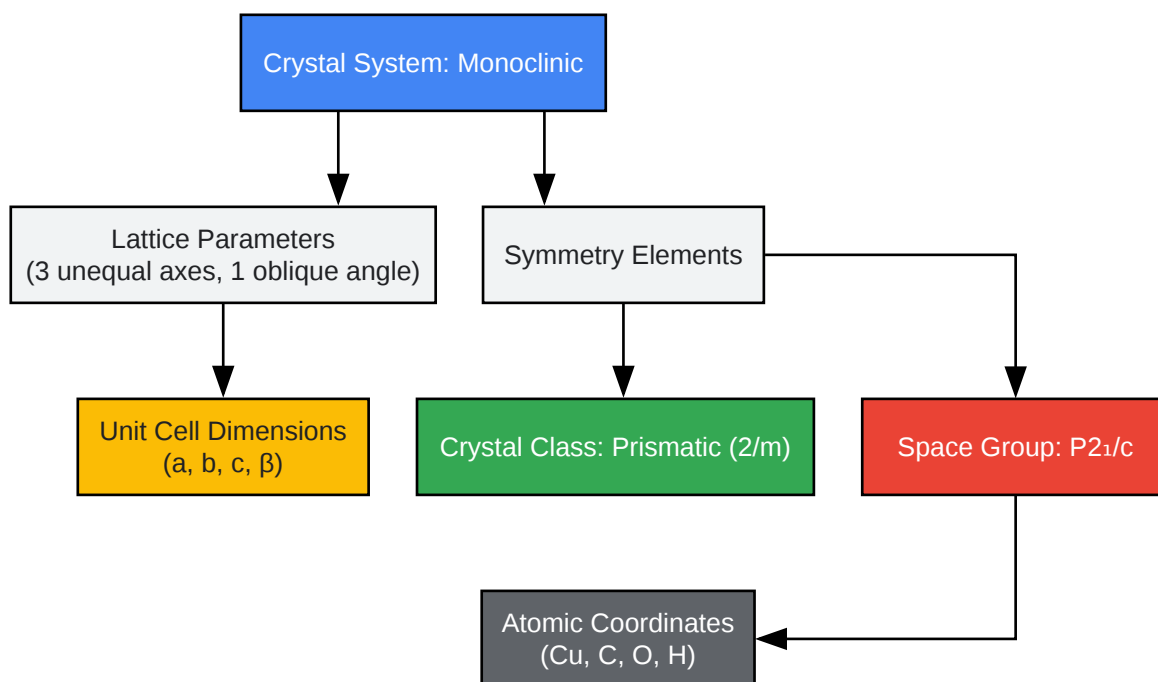
This technique provides the most accurate data for determining the precise atomic arrangement and space group of a crystal.^[10]

- Crystal Selection and Mounting:
 - Under a microscope, select a small, high-quality single crystal of **azurite** (typically 0.1-0.3 mm in size) that is free of cracks and inclusions.
 - Mount the crystal on a goniometer head, typically by affixing it to the tip of a glass fiber or a specialized loop using a minimal amount of adhesive (e.g., epoxy or oil).
- Data Collection:
 - Mount the goniometer head onto a single-crystal X-ray diffractometer (e.g., a Bruker APEX II or Rigaku Oxford Diffraction instrument) equipped with a CCD or CMOS detector.
 - The X-ray source is typically Molybdenum (Mo K α radiation, $\lambda \approx 0.71073 \text{ \AA}$) or synchrotron radiation.
 - Cool the crystal to a low temperature (e.g., 100 K) using a cryostream of nitrogen gas to reduce thermal vibrations and improve data quality.
 - Perform an initial scan to determine the unit cell parameters and crystal orientation (indexing).
 - Based on the monoclinic crystal system, plan a full data collection strategy to measure the intensities of a complete and redundant set of reflections over a wide range of 2θ . This involves rotating the crystal through a series of angles (e.g., omega and phi scans).
- Data Reduction and Structure Solution:
 - Integrate the raw diffraction images to determine the intensity and position of each reflection.
 - Apply corrections for various factors, including Lorentz-polarization effects and absorption (based on the crystal's shape and composition).

- Use specialized software (e.g., SHELX, Olex2) to solve the crystal structure. This involves determining the phases of the structure factors (the "phase problem") to generate an initial electron density map.
- Identify the positions of the copper, carbon, oxygen, and hydrogen atoms from the electron density map.
- Refine the structural model using a non-linear least-squares method.^[8] This process adjusts atomic coordinates, and thermal displacement parameters to achieve the best possible fit between the calculated and observed structure factors. The final refined structure is typically reported in a Crystallographic Information File (CIF).^[11]^[12]

Visualizations

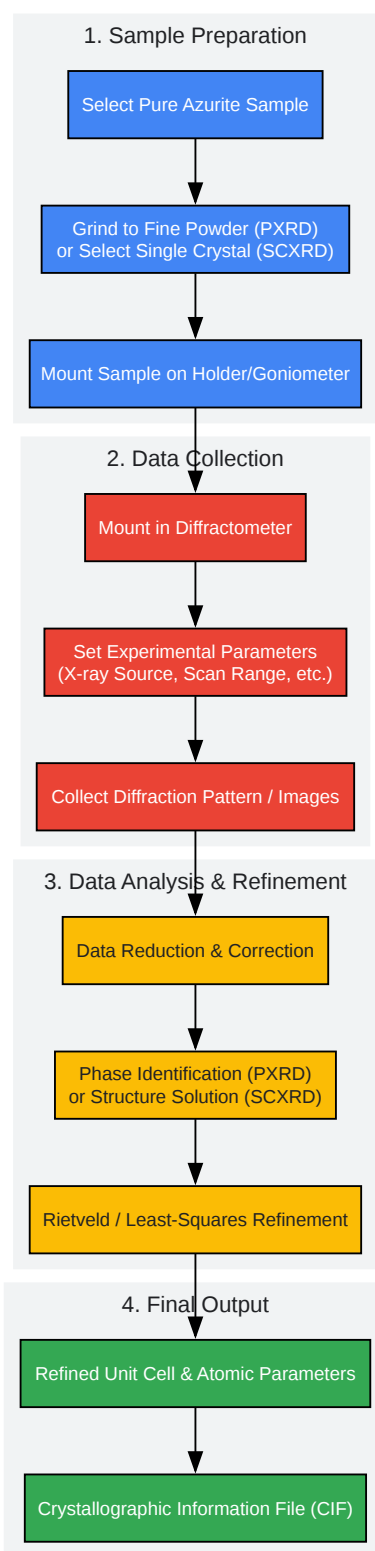
The following diagrams illustrate key relationships and workflows in the study of **azurite's** crystal structure.



Logical Relationship of Azurite's Crystallographic Parameters

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Caption: Logical Relationship of **Azurite's** Crystallographic Parameters.



Experimental Workflow for Crystal Structure Determination

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Caption: Experimental Workflow for Crystal Structure Determination.

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Monoclinic Crystal System of Azurite]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1638891#monoclinic-crystal-system-of-azurite\]](https://www.benchchem.com/product/b1638891#monoclinic-crystal-system-of-azurite)

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